molecular formula C13H11ClN2O2 B8148394 benzyl N-(2-chloropyridin-4-yl)carbamate

benzyl N-(2-chloropyridin-4-yl)carbamate

Cat. No.: B8148394
M. Wt: 262.69 g/mol
InChI Key: WMIRCGVJTASJJB-UHFFFAOYSA-N
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Description

Benzyl N-(2-chloropyridin-4-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a 2-chloropyridin-4-yl amine via a carbamate bridge. Carbamates are widely employed as protecting groups for amines in organic synthesis due to their stability under acidic and basic conditions and their selective deprotection via hydrogenolysis .

Properties

IUPAC Name

benzyl N-(2-chloropyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-12-8-11(6-7-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIRCGVJTASJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-chloropyridin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-chloropyridin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-chloropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Hydrolysis: Major products are 2-chloropyridin-4-amine and benzyl alcohol.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

Benzyl N-(2-chloropyridin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-(2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of benzyl N-(2-chloropyridin-4-yl)carbamate with two related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Protecting Group Solubility Key Structural Feature
This compound* C₁₃H₁₁ClN₂O₂ (inferred) ~262.5 Benzyl Likely low (free base) 2-Chloropyridine ring
Benzyl N-(piperidin-4-yl)carbamate hydrochloride C₁₃H₁₉ClN₂O₂·HCl 270.76 Benzyl High (hydrochloride salt) Piperidine ring, HCl salt
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate C₁₂H₁₃F₃N₂O₃ 302.24 Benzyl Moderate Trifluoroethyl urea moiety

*Note: The molecular formula and weight for this compound are inferred based on structural similarity to other benzyl carbamates.

Key Observations:
  • Substituent Effects : The 2-chloropyridine group in the target compound contrasts with the aliphatic piperidine in the hydrochloride derivative and the trifluoroethyl-modified urea in the third compound . Chlorine’s electron-withdrawing nature may reduce nucleophilicity compared to piperidine’s amine, impacting reactivity in coupling reactions.
  • Solubility : The hydrochloride salt form of the piperidine derivative enhances aqueous solubility, whereas the free-base chloropyridine compound likely has lower solubility .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionEffect on Yield
SolventCH2_2Cl2_285%
Temperature0–5°CMinimizes hydrolysis
BaseEt3_3N90% efficiency

Q. Table 2: Comparative Reactivity of Halogenated Analogs

CompoundSN_\text{N}Ar ReactivitylogP
This compoundHigh2.5
Benzyl N-(3-bromopyridin-4-yl)carbamateModerate3.1

Q. Key Citations :

  • Synthesis and characterization
  • Structural and mechanistic analysis
  • Biological activity and computational modeling

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